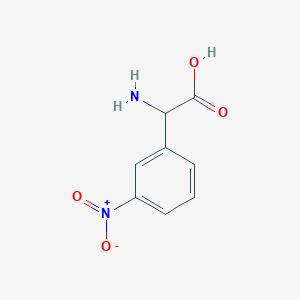

2-amino-2-(3-nitrophenyl)acetic Acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-2-(3-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c9-7(8(11)12)5-2-1-3-6(4-5)10(13)14/h1-4,7H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMYTHGQVJWWJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401389 | |

| Record name | amino(3-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30077-08-8 | |

| Record name | amino(3-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-2-(3-nitrophenyl)acetic Acid from 2-Amino-2-phenylacetic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-amino-2-(3-nitrophenyl)acetic acid, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, 2-amino-2-phenylacetic acid. The core of this document focuses on the direct nitration of the aromatic ring, a process that leverages the principles of electrophilic aromatic substitution. We will delve into the mechanistic underpinnings of this transformation, providing a rationale for the observed regioselectivity. A detailed, field-tested experimental protocol for the direct nitration is presented, alongside a thorough discussion of safety considerations imperative for handling the potent reagents involved. Furthermore, this guide explores alternative synthetic strategies, including the use of protecting groups, to offer a broader perspective on synthetic design. Comprehensive analytical characterization, purification techniques, and a summary of the known applications of 3-nitrophenylglycine derivatives are also included to equip researchers, scientists, and drug development professionals with the critical knowledge required for the successful synthesis and utilization of this important molecule.

Introduction: The Significance of 3-Nitrophenylglycine Derivatives

This compound, also known as 3-nitrophenylglycine, and its derivatives are of significant interest in the pharmaceutical and agrochemical industries. The presence of the nitro group offers a versatile chemical handle for further functionalization, such as reduction to an amine, which can then be used to construct a wide array of heterocyclic systems and other complex molecular architectures.[1] These compounds have been investigated for a range of biological activities, including as excitatory amino acid antagonists, which are crucial in the study of neurological disorders.[2] The synthesis of optically pure and well-characterized 3-nitrophenylglycine is therefore a critical step in the discovery and development of new therapeutic agents.[3]

This guide will focus on the most direct synthetic route to this compound: the electrophilic nitration of 2-amino-2-phenylacetic acid.

The Chemistry of Direct Nitration: A Mechanistic Exploration

The synthesis of this compound from 2-amino-2-phenylacetic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction. The nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, often referred to as "mixed acid."

Generation of the Electrophile: The Nitronium Ion

The first step in the reaction is the generation of the potent electrophile, the nitronium ion (NO₂⁺). Concentrated sulfuric acid, being a stronger acid than nitric acid, protonates the hydroxyl group of nitric acid. This is followed by the loss of a water molecule to form the highly reactive nitronium ion.[4]

Figure 1: Generation of the Nitronium Ion. A schematic representation of the formation of the electrophilic nitronium ion from nitric acid and sulfuric acid.

Regioselectivity: The Meta-Directing Effect

The key to understanding the formation of the 3-nitro isomer lies in the directing effects of the substituents on the benzene ring of 2-amino-2-phenylacetic acid under strongly acidic conditions.

-

The Amino Group (-NH₂): Under neutral conditions, the amino group is a powerful activating and ortho, para-directing group due to the resonance donation of its lone pair of electrons into the aromatic ring. However, in the strongly acidic environment of the nitration mixture, the amino group is protonated to form an ammonium ion (-NH₃⁺). This protonated form is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect.[5]

-

The Carboxylic Acid Group (-COOH): The carboxylic acid group is a deactivating and meta-directing group due to both its inductive electron-withdrawing effect and its resonance-withdrawing effect.

With both the protonated amino group and the carboxylic acid group being meta-directing, the incoming electrophile (NO₂⁺) is directed to the position that is meta to both substituents, which is the 3-position on the phenyl ring.

Figure 2: Regioselectivity in the Nitration of 2-Amino-2-phenylacetic Acid. The protonation of the amino group in strong acid leads to the meta-direction of the incoming nitro group.

Experimental Protocol: Direct Nitration

The following protocol is a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Amino-2-phenylacetic acid | ≥98% | e.g., Sigma-Aldrich |

| Concentrated Sulfuric Acid (H₂SO₄) | 98% w/w | e.g., Fisher Scientific |

| Fuming Nitric Acid (HNO₃) | 90% w/w | e.g., Acros Organics |

| 10 M Ammonia Solution (NH₃) | ACS Reagent | e.g., VWR |

| Deionized Water | High Purity | Laboratory Supply |

| Ice | Laboratory Supply |

Step-by-Step Procedure

-

Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 5 mL of concentrated sulfuric acid (98% w/w). Cool the flask in an ice-water bath to 0 °C. Slowly, and with constant stirring, add 5 mL of fuming nitric acid (90% w/w) to the sulfuric acid. Maintain the temperature at 0 °C during the addition.[6]

-

Addition of the Starting Material: To the cooled nitrating mixture, slowly add 5 g (33 mmol) of 2-amino-2-phenylacetic acid in small portions. Ensure the temperature of the reaction mixture does not rise above 5 °C during the addition.[6]

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour. After this period, remove the ice bath and continue stirring at room temperature for an additional 30 minutes.[6]

-

Work-up and Isolation: Carefully pour the reaction mixture into 60 mL of cold water with vigorous stirring. The product may begin to precipitate at this stage. Cool the solution in an ice bath and adjust the pH to neutral (pH ~7) by the dropwise addition of 10 M ammonia solution. This will cause the product to precipitate as a yellow solid.[6]

-

Purification: Stir the resulting suspension at 4 °C for 10 hours to ensure complete precipitation. Collect the solid product by filtration and wash it thoroughly with cold water. Dry the product under vacuum to obtain a yellow powdery solid.[6]

Expected Yield: 64%[6]

Figure 3: Experimental Workflow for the Direct Nitration of 2-Amino-2-phenylacetic Acid. A step-by-step visualization of the synthesis process.

Safety Considerations: A Self-Validating System

Nitration reactions with mixed acid are inherently hazardous and require strict adherence to safety protocols.

-

Corrosivity and Toxicity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns upon contact with skin or eyes. Nitric acid fumes and nitrogen dioxide gas, which can be produced during the reaction, are highly toxic and can cause respiratory damage.[7]

-

Exothermic Reaction: The reaction is highly exothermic. Proper cooling and slow, controlled addition of reagents are crucial to prevent a runaway reaction.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat. The entire procedure must be conducted in a well-ventilated fume hood.[7]

-

Emergency Preparedness: An emergency eyewash and shower station should be readily accessible. Spill containment kits with a neutralizing agent (such as sodium bicarbonate) should be available.[7]

Analytical Characterization: Confirming the Product

Thorough characterization of the final product is essential to confirm its identity and purity.

| Analytical Technique | Expected Results for this compound |

| ¹H-NMR (DMSO-d₆, 200 MHz) | δ= 8.27 (s, 1H, H-4), 8.10 (d, J = 8.1 Hz, 1H, H-6), 7.83 (d, J = 7.9 Hz, 1H, H-8), 7.64 (t, J = 7.9 Hz, 1H, H-7), 4.51 (s, 1H, H-2).[6] |

| ¹³C-NMR | Expected signals for aromatic carbons (with shifts influenced by the nitro and amino-acetic acid groups) and the aliphatic alpha-carbon and carboxylic carbon. Specific data for the 3-nitro isomer is not readily available in the searched literature. |

| IR Spectroscopy | Expected characteristic peaks for N-H stretching (amine), C=O stretching (carboxylic acid), O-H stretching (carboxylic acid), aromatic C-H stretching, and N-O stretching (nitro group). |

| Mass Spectrometry | Expected molecular ion peak corresponding to the molecular weight of the product (196.16 g/mol ).[8] |

| Elemental Analysis | Calculated for C₈H₈N₂O₄: C, 48.98%; H, 4.11%; N, 14.28%. Found: C, 48.92%; H, 4.19%; N, 14.31%.[6] |

Alternative Synthetic Strategies: The Role of Protecting Groups

While direct nitration is effective, it can sometimes lead to side reactions such as oxidation of the amino group. An alternative approach involves the use of protecting groups to temporarily mask the reactive amino and/or carboxylic acid functionalities.

Amino Group Protection

Protecting the amino group can prevent its protonation and oxidation, and can also influence the regioselectivity of the nitration. Common amino protecting groups include acetyl (Ac) and benzyloxycarbonyl (Z).

Figure 4: General Workflow for Synthesis via Amino Group Protection. A schematic representation of a protecting group strategy for the synthesis of this compound.

Conclusion: A Versatile Synthesis for a Valuable Molecule

The direct nitration of 2-amino-2-phenylacetic acid provides an efficient and relatively high-yielding route to this compound. A thorough understanding of the reaction mechanism, particularly the directing effects of the substituents under acidic conditions, is paramount for predicting and controlling the outcome of the synthesis. Strict adherence to safety protocols is non-negotiable due to the hazardous nature of the reagents involved. The resulting 3-nitrophenylglycine is a valuable intermediate for the synthesis of a wide range of biologically active molecules, making this a cornerstone reaction for researchers in medicinal chemistry and drug discovery.

References

-

Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Homework.Study.com. (n.d.). In order to carry out nitration of aromatic primary amines, it is necessary to protect the amino.... Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-2-(4-nitrophenyl)acetic acid. Retrieved from [Link]

-

MDPI. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3633. [Link]

-

Lebrilla, C. B., et al. (1994). 3-Nitro-3,4-dihydro-2(1H)-quinolones. Excitatory amino acid antagonists acting at glycine-site NMDA and (RS)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors. Journal of Medicinal Chemistry, 37(19), 3077-3086. [Link]

- Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Peptide Science, 66(3), 131-149.

-

YouTube. (2024, June 7). Nitration reaction safety. Retrieved from [Link]

-

PubMed. (n.d.). Tyrosine and glycine derivatives as potential prodrugs: design, synthesis, and pharmacological evaluation of amide derivatives of mefenamic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-2-(4-nitrophenyl)acetic acid. Retrieved from [Link]

-

Lebrilla, C. B., et al. (1994). 3-Nitro-3,4-dihydro-2(1H)-quinolones. Excitatory amino acid antagonists acting at glycine-site NMDA and (RS)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors. Journal of Medicinal Chemistry, 37(19), 3077-3086. [Link]

-

ResearchGate. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

-

PubMed. (n.d.). Tyrosine and glycine derivatives as potential prodrugs: design, synthesis, and pharmacological evaluation of amide derivatives of mefenamic acid. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3-Nitro-3,4-dihydro-2(1H)-quinolones. Excitatory amino acid antagonists acting at glycine-site NMDA and (RS)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tyrosine and glycine derivatives as potential prodrugs: design, synthesis, and pharmacological evaluation of amide derivatives of mefenamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. AMINO-(3-NITRO-PHENYL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. 2-Amino-2-(4-nitrophenyl)acetic acid | C8H8N2O4 | CID 221192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

physicochemical properties of 2-amino-2-(3-nitrophenyl)acetic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-amino-2-(3-nitrophenyl)acetic Acid

Abstract: This technical guide provides a comprehensive framework for the characterization of the . Intended for researchers in medicinal chemistry and drug development, this document moves beyond a simple data sheet. It details the essential experimental protocols required to determine key parameters such as purity, melting point, solubility, and pKa. By grounding these methodologies in established scientific principles, this guide serves as a practical manual for generating a robust and reliable data package for this important, non-canonical amino acid.

Introduction and Molecular Identity

This compound is a synthetic amino acid derivative. Its structure, featuring a chiral center, an aromatic nitro group, and the foundational amino and carboxylic acid moieties, makes it a valuable building block for peptide synthesis and small molecule drug discovery. The nitro group, in particular, offers a handle for further chemical modification and can influence the molecule's electronic and binding properties.

A thorough understanding of its physicochemical properties is a non-negotiable prerequisite for its effective use. These parameters govern everything from reaction kinetics and purification strategies to aqueous solubility and ultimate bioavailability in a therapeutic context. This guide provides the foundational methods to elucidate these properties with scientific rigor.

Table 1: Molecular Identity of this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₈H₈N₂O₄ | Calculated |

| Molecular Weight | 196.16 g/mol | Calculated |

| Canonical SMILES | C1=CC(=CC(=C1)N)[O-] | - |

| InChI Key | (Derived from structure) | - |

| CAS Number | Not found in searched databases. | - |

Synthesis and Purity Assessment

The compound is typically synthesized via the nitration of 2-amino-2-phenylacetic acid. The following workflow outlines a general procedure.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Purity Determination by Reverse-Phase HPLC (RP-HPLC)

Expertise & Causality: Before any other property is measured, purity must be established. An impure sample will yield erroneous data for all subsequent tests, particularly melting point and solubility. RP-HPLC is the gold standard for non-volatile small molecules. We select a C18 column as its nonpolar stationary phase provides excellent retention for the aromatic ring. A gradient elution is employed because this compound has both polar (amino, carboxyl) and nonpolar (nitrophenyl) features, and a gradient ensures efficient elution and sharp peak shape. UV detection is ideal due to the strong chromophore of the nitrophenyl group.

Protocol:

-

System Preparation:

-

HPLC System: Agilent 1260 Infinity II or equivalent with UV detector.

-

Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A (MPA): 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B (MPB): 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).

-

Causality Note: TFA acts as an ion-pairing agent, sharpening peaks by masking residual silanol interactions on the column and protonating the amino and carboxyl groups.

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of the synthesized compound.

-

Dissolve in 1 mL of a 50:50 mixture of MPA:MPB to create a 1 mg/mL stock solution.

-

Further dilute to a working concentration of ~0.1 mg/mL.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL.

-

UV Detection Wavelength: 254 nm.

-

Gradient Program:

-

0-2 min: 5% MPB

-

2-17 min: 5% to 95% MPB

-

17-19 min: 95% MPB

-

19-20 min: 95% to 5% MPB

-

20-25 min: 5% MPB (Re-equilibration)

-

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate purity as the percentage of the main peak area relative to the total area of all peaks (% Area/Area).

-

Trustworthiness: A pure sample should exhibit a single major peak (>98%) with a stable baseline. The retention time should be highly reproducible across multiple injections.

-

Predicted Physicochemical Properties

While experimental data is paramount, predicted properties provide a valuable baseline for experimental design. The following properties for the related isomer, 2-amino-2-(4-nitrophenyl)acetic acid, are provided as an estimate.[1]

Table 2: Predicted Physicochemical Properties (for 4-nitro isomer)

| Property | Predicted Value | Significance |

| XLogP3 | -1.9 | Indicates high hydrophilicity.[1] |

| Hydrogen Bond Donors | 2 | The -NH₂ and -COOH groups can donate protons.[1] |

| Hydrogen Bond Acceptors | 5 | The O atoms of the -COOH and -NO₂ groups can accept protons.[1] |

| Rotatable Bond Count | 2 | Indicates limited conformational flexibility.[1] |

| Topological Polar Surface Area | 109 Ų | Suggests the molecule may have moderate cell permeability.[1] |

Core Physicochemical Characterization: Protocols

The following section details the essential, self-validating experimental protocols for determining the core physicochemical properties.

Caption: General experimental workflow for physicochemical characterization.

Melting Point Determination

Expertise & Causality: A sharp melting point range (typically < 2 °C) is a strong indicator of high purity for a crystalline solid. Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in a depressed and broadened melting range.

Protocol:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.[2]

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert and tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: Use a calibrated digital melting point apparatus (e.g., Stuart SMP10).

-

Measurement:

-

Place the loaded capillary into the heating block.

-

Set a rapid heating ramp (~10-20 °C/min) to find an approximate melting point.

-

Allow the apparatus to cool.

-

Using a fresh sample, heat rapidly to ~20 °C below the approximate melting point.

-

Reduce the ramp rate to 1-2 °C/min.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample becomes a clear liquid (T₂).

-

-

Reporting: The melting point is reported as the range T₁ - T₂. Perform the measurement in triplicate for reproducibility.

Aqueous Solubility Determination (Shake-Flask Method)

Expertise & Causality: The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[3][4] It measures the concentration of a saturated solution after a prolonged equilibration period, ensuring the true solubility limit is reached. This is a critical parameter for any compound intended for biological or pharmaceutical use.

Protocol:

-

Setup: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume of buffer (e.g., 1 mL of phosphate-buffered saline, pH 7.4) in a glass vial.[5]

-

Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for 24-48 hours.[6]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour. Carefully remove an aliquot of the supernatant, avoiding any solid material. Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining microparticulates.[6]

-

Quantification:

-

Carefully take a known volume of the clear supernatant and dilute it with the mobile phase used for HPLC analysis.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

Analyze the diluted supernatant sample using the validated RP-HPLC method (Section 2.2).

-

-

Calculation: Determine the concentration of the compound in the supernatant by interpolating its peak area from the calibration curve. Account for the dilution factor to report the final solubility in units such as mg/mL or µM.

pKa Determination (Potentiometric Titration)

Expertise & Causality: This compound is amphoteric, possessing both an acidic carboxylic acid group (-COOH) and a basic amino group (-NH₂). Potentiometric titration is a robust method to determine the pKa values for these ionizable groups.[7] The pKa values are critical as they dictate the charge state of the molecule at a given pH, which profoundly impacts its solubility, receptor binding, and membrane permeability.[8]

Protocol:

-

Solution Preparation:

-

Accurately prepare a ~0.1 M solution of the compound in deionized water.

-

Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.[7]

-

-

Titration Setup:

-

Place a known volume (e.g., 25 mL) of the compound solution in a beaker with a magnetic stir bar.

-

Immerse a calibrated pH electrode connected to a pH meter in the solution.

-

-

Titration (Acidic Range):

-

Slowly add aliquots (e.g., 0.2 mL) of the standardized 0.1 M HCl, recording the pH after each addition until the pH is ~1.5.

-

-

Titration (Basic Range):

-

Using a fresh sample of the compound solution, slowly add aliquots of standardized 0.1 M NaOH, recording the pH after each addition until the pH is ~11.5.

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of titrant added (x-axis).

-

The curve will show two equivalence points. The pKa values are the pH at the half-equivalence points.

-

pKa₁ (for the -COOH group) will be in the acidic range (typically 2-3).

-

pKa₂ (for the -NH₃⁺ group) will be in the basic range (typically 9-10).

-

Trustworthiness: The first derivative plot (ΔpH/ΔV vs. V) can be used to precisely locate the equivalence points, enhancing the accuracy of the pKa determination.

-

Spectroscopic and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Confirms the presence and connectivity of hydrogen atoms.

-

Expected Signals: Aromatic protons in the 7.5-8.5 ppm region, a singlet for the alpha-proton adjacent to the amino and carboxyl groups, and broad signals for the amine and carboxylic acid protons (which may exchange with D₂O).

-

Literature Data: A ¹H-NMR spectrum in DMSO-d₆ showed peaks at δ = 8.27 (s, 1H), 8.10 (d, J = 8.1 Hz, 1H), 7.83 (d, J = 7.9 Hz, 1H), 7.64 (t, J = 7.9 Hz, 1H), and 4.51 (s, 1H).

-

-

¹³C NMR: Confirms the carbon skeleton.

-

Expected Signals: A signal for the carbonyl carbon (~170-180 ppm), multiple signals in the aromatic region (120-150 ppm), and a signal for the alpha-carbon (~50-60 ppm).[9]

-

Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight and provide fragmentation data for structural elucidation.

-

Method: Electrospray ionization (ESI) is suitable for this polar, non-volatile molecule.

-

Expected Ions:

-

Positive Mode: [M+H]⁺ at m/z 197.05.

-

Negative Mode: [M-H]⁻ at m/z 195.04.

-

-

Fragmentation: Expect characteristic losses of H₂O (water), CO₂ (carbon dioxide), and NO₂ (nitro group), which helps confirm the structure.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Purpose: To identify the key functional groups present in the molecule.[11]

-

Method: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Expected Characteristic Bands (cm⁻¹):

-

~3000-3300: N-H stretch of the amine.

-

~2500-3300 (broad): O-H stretch of the carboxylic acid.

-

~1700-1725: C=O stretch of the carboxylic acid.

-

~1590-1650: N-H bend of the amine.

-

~1510-1560 & ~1345-1385: Asymmetric and symmetric N-O stretches of the nitro group.

-

~1450-1600: C=C stretches of the aromatic ring.

-

References

-

PubChem. (n.d.). 2-Amino-2-(4-nitrophenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitrophenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

- Spera, S., & Bax, A. (1991). Carbon-13 chemical shift analysis in proteins. Journal of the American Chemical Society, 113(14), 5490-5492.

-

University of Calgary. (n.d.). Experiment (1) Determination of Melting Points. Retrieved from [Link]

- Edwards, J. M., & Wand, A. J. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3618.

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

- Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. (Representative of general FTIR principles for biomolecules)

-

Agilent Technologies. (n.d.). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (General method validation principles) Retrieved from [Link]

- Wishart, D. S. (2011). Interpreting protein chemical shift data. Progress in Nuclear Magnetic Resonance Spectroscopy, 58(1-2), 62-87.

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

- Karasek, F. W., & Kim, S. H. (1974). Mass identified mobility spectra of p-nitrophenol and reactant ions in plasma chromatography. Analytical Chemistry, 46(8), 1170-1172.

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

Chirality. (2022). Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. ResearchGate. Retrieved from [Link]

-

Lee, H. B., & Peart, T. E. (1993). Analysis of Nitrophenols with Gas Chromatography-Mass Spectrometry by Flash-Heater Derivatization. ResearchGate. Retrieved from [Link]

- Günther, H. (1995). Basic 1H- and 13C-NMR Spectroscopy. John Wiley & Sons.

-

Gallagher, W. (n.d.). Infrared Spectroscopy of Amino Acid Side Chains. Undergraduate Science Journals. Retrieved from [Link]

-

University of Toronto. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

-

Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

- Dobson, C. M., & Winter, N. S. (2014). The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry.

-

ResearchGate. (2013). I'm trying to quantify amino acids by RPHPLC with UV detector, can anyone suggest a good method? Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 1.15: Biomaterials- Protein Structure Determination by FTIR Spectroscopy. Retrieved from [Link]

- Donaldson, L. W., et al. (2001). Assigning the NMR spectra of aromatic amino acids in proteins: analysis of two Ets pointed domains. Biochemistry and Cell Biology, 79(4), 447-457.

-

ResearchGate. (n.d.). Determination of Some Amino Acids by Potentiometric and Spectrophotometric Titrations Compared with Official Methods. Retrieved from [Link]

-

University of Massachusetts Boston. (n.d.). Melting point determination. Retrieved from [Link]

-

Journal of Pharmaceutical and Scientific Innovation. (n.d.). Analysis of amino acids by high performance liquid chromatography. Retrieved from [Link]

-

ResearchGate. (2015). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Retrieved from [Link]

-

eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE. Retrieved from [Link]

-

Gallagher, W. (n.d.). FTIR Analysis of Protein Structure. Retrieved from [Link]

-

MassBank. (2010). msbnk-riken-pr100598. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectrometry of Nitro and Nitroso Compounds. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development and Application of Aromatic [13C, 1H] SOFAST-HMQC NMR Experiment for Nucleic Acids. Retrieved from [Link]

-

Medicosis Perfectionalis. (2021, July 25). Titration of Amino Acids - pH, pKa1 and pKa2 - Isoelectric Point [Video]. YouTube. Retrieved from [Link]

-

Thompson Rivers University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

Sources

- 1. 2-Amino-2-(4-nitrophenyl)acetic acid | C8H8N2O4 | CID 221192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. researchgate.net [researchgate.net]

- 5. bioassaysys.com [bioassaysys.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

An In-Depth Technical Guide to 2-amino-2-(3-nitrophenyl)acetic acid: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 2-amino-2-(3-nitrophenyl)acetic acid, a compound of interest for researchers, scientists, and professionals in drug development. This document delves into its molecular structure, synthesis, and potential as a building block in medicinal chemistry, grounded in established scientific principles and methodologies.

Introduction: The Significance of Nitro-Aromatic Amino Acids

Nitro-aromatic compounds are a cornerstone in medicinal chemistry, with the nitro group acting as a versatile pharmacophore and a key synthetic intermediate.[1] Its strong electron-withdrawing nature significantly influences a molecule's physicochemical properties, including its acidity, reactivity, and potential for biological interactions. When incorporated into an amino acid scaffold, the resulting nitro-aromatic amino acid becomes a valuable building block for synthesizing complex molecules with diverse biological activities, ranging from antibacterial to antineoplastic agents.[1]

This guide focuses specifically on this compound, an isomer of the more commonly cited 2- and 4-nitro-phenylglycines. While specific data for the 3-nitro isomer is less prevalent in publicly available literature, its structural motifs suggest significant potential as a precursor for novel therapeutic agents. Isomers of this compound are known to be key intermediates in the synthesis of various pharmaceuticals, including those targeting neurological disorders.[2] This document aims to consolidate the available knowledge on the synthesis of this compound and to provide expert insights into its potential applications based on the established roles of related compounds.

Molecular Structure and Identification

The fundamental characteristics of this compound are its molecular structure and identifiers.

Molecular Formula: C₈H₈N₂O₄

Molecular Weight: 196.16 g/mol

Structure:

Caption: Molecular structure of this compound.

CAS Number: A specific CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical databases. Researchers should rely on the molecular structure and synthesis protocols for identification. For context, the CAS numbers for related isomers and the parent compound without the amino group are provided in the table below.

Physicochemical Properties: A Comparative Overview

While experimental data for this compound is scarce, the properties of its isomers and related compounds can provide valuable context for anticipating its behavior in experimental settings.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Not available | C₈H₈N₂O₄ | 196.16 |

| 2-amino-2-(4-nitrophenyl)acetic acid | 5407-25-0 | C₈H₈N₂O₄ | 196.16[3] |

| (3-nitrophenyl)acetic acid | 1877-73-2 | C₈H₇NO₄ | 181.15[4] |

| (2-nitrophenyl)acetic acid | 3740-52-1 | C₈H₇NO₄ | 181.15[5] |

Synthesis Protocol: A Validated Approach

The synthesis of this compound can be achieved through the nitration of 2-amino-2-phenylacetic acid. The following protocol is based on a published methodology and provides a reliable pathway to obtain the target compound.

Causality of Experimental Choices:

-

Starting Material: 2-amino-2-phenylacetic acid is a commercially available and cost-effective precursor.

-

Nitrating Agent: A mixture of concentrated sulfuric acid and fuming nitric acid is a potent nitrating agent required to introduce the nitro group onto the aromatic ring. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

-

Temperature Control: The reaction is initiated at 0°C to control the exothermic nitration reaction and minimize the formation of by-products. Allowing the reaction to proceed at room temperature ensures the completion of the nitration.

-

Work-up: Hydrolysis with cold water quenches the reaction. The subsequent neutralization with ammonia is crucial for precipitating the amino acid product, as its solubility is pH-dependent. Stirring at a low temperature (4°C) promotes complete precipitation and crystallization.

Step-by-Step Experimental Protocol:

-

Preparation: In a suitable reaction vessel, cool 5 g (33 mmol) of 2-amino-2-phenylacetic acid to 0°C.

-

Nitration: Slowly add the cooled starting material to a pre-cooled (0°C) mixture of 5 mL of concentrated sulfuric acid (98% w/w) and 5 mL of fuming nitric acid (90% w/w).

-

Reaction: Stir the reaction mixture vigorously at 0°C for 1 hour, then continue stirring at room temperature for an additional 30 minutes.

-

Quenching: Carefully pour the reaction mixture into 60 mL of cold water for hydrolysis.

-

Neutralization and Precipitation: Adjust the pH of the solution to neutral by the dropwise addition of 10 M ammonia.

-

Crystallization: Stir the resulting mixture at 4°C for 10 hours to facilitate the precipitation of the product.

-

Isolation and Purification: Isolate the product, this compound, by filtration. Wash the collected solid with cold water to remove residual impurities. The product is obtained as a yellow powdery solid.

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Potential Applications in Drug Development and Research

While direct biological activity data for this compound is limited, its structural features make it a promising candidate for a synthetic intermediate in drug discovery programs.

-

Scaffold for Novel Compounds: As a non-canonical amino acid, it can be incorporated into peptides to introduce conformational constraints or novel interaction points with biological targets.

-

Precursor for Heterocyclic Systems: The presence of both an amino group and a nitro group on the phenyl ring allows for a range of chemical transformations. For instance, reduction of the nitro group to an amine, followed by intramolecular reactions, can lead to the formation of various heterocyclic scaffolds, which are prevalent in many approved drugs.

-

Intermediate for Bioactive Molecules: The related isomer, 2-amino-2-(2-nitrophenyl)acetic acid, is utilized in the synthesis of pharmaceuticals for neurological disorders and compounds with anti-inflammatory and analgesic properties.[2] By analogy, the 3-nitro isomer could serve as a key building block for developing new chemical entities in these therapeutic areas.

The general biological significance of nitro-aromatic compounds further supports the potential utility of this compound. The nitro group is a known pharmacophore in various approved drugs, contributing to their mechanism of action.[1] Therefore, this compound represents a valuable starting point for medicinal chemists aiming to design and synthesize next-generation therapeutics.

Conclusion

References

-

Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved January 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15876, 3-Nitrophenylacetic acid. Retrieved January 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 221192, 2-Amino-2-(4-nitrophenyl)acetic acid. Retrieved January 23, 2026, from [Link]

-

Zaragoza, F. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 723. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 23, 2026, from [Link]

Sources

Spectroscopic Characterization of 2-amino-2-(3-nitrophenyl)acetic acid: A Technical Guide

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. This technical guide provides an in-depth analysis of the spectroscopic data for 2-amino-2-(3-nitrophenyl)acetic acid, a compound of interest due to its potential applications as a building block in medicinal chemistry. The presence of a chiral center, an aromatic nitro group, and an amino acid moiety makes it a versatile scaffold for the synthesis of a wide array of pharmacologically active molecules.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Beyond a mere presentation of data, this guide delves into the causality behind the experimental choices and provides a framework for the interpretation of the spectral information, ensuring a thorough understanding of the molecule's structural characteristics.

Molecular Structure

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms and the chemical environment of each nucleus.

Experimental Protocol: ¹H and ¹³C NMR

A standardized protocol for obtaining high-quality NMR spectra is crucial for accurate structural elucidation.

Caption: Standard workflow for acquiring NMR spectra.

¹H NMR Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.27 | s | 1H | Ar-H (H-2) |

| 8.10 | d (J = 8.1 Hz) | 1H | Ar-H (H-4) |

| 7.83 | d (J = 7.9 Hz) | 1H | Ar-H (H-6) |

| 7.64 | t (J = 7.9 Hz) | 1H | Ar-H (H-5) |

| 4.51 | s | 1H | α-CH |

Data obtained from a synthesis protocol reported by ChemicalBook.[1]

Interpretation of the ¹H NMR Spectrum:

The aromatic region of the spectrum displays four distinct signals, which is consistent with a di-substituted benzene ring where all four aromatic protons are in different chemical environments. The downfield chemical shifts of these protons are attributed to the electron-withdrawing effect of the nitro group. The singlet at 8.27 ppm is assigned to the proton at the 2-position, which is ortho to the nitro group and experiences the strongest deshielding effect. The doublet at 8.10 ppm corresponds to the proton at the 4-position, which is also ortho to the nitro group. The doublet at 7.83 ppm is assigned to the proton at the 6-position, and the triplet at 7.64 ppm corresponds to the proton at the 5-position. The singlet at 4.51 ppm with an integration of one proton is characteristic of the alpha-proton of the amino acid, which is a methine proton. The broad signals for the amine (-NH₂) and carboxylic acid (-COOH) protons are often not observed or can exchange with residual water in the solvent, in this case, DMSO-d₆.

¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C=O (Carboxylic acid) |

| ~148 | C-NO₂ |

| ~142 | C-CH(NH₂)COOH |

| ~135 | Ar-CH |

| ~130 | Ar-CH |

| ~123 | Ar-CH |

| ~122 | Ar-CH |

| ~57 | α-C |

Interpretation of the Predicted ¹³C NMR Spectrum:

The predicted ¹³C NMR spectrum shows eight distinct carbon signals, which is consistent with the molecular structure. The signal at approximately 172 ppm is characteristic of a carboxylic acid carbonyl carbon. The signal around 148 ppm is assigned to the aromatic carbon directly attached to the electron-withdrawing nitro group. The aromatic carbon attached to the amino acid side chain is predicted to appear around 142 ppm. The remaining four signals in the aromatic region (approximately 122-135 ppm) correspond to the four aromatic CH carbons. The signal for the alpha-carbon of the amino acid is predicted to be around 57 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid samples.

Caption: Standard workflow for acquiring an ATR-FTIR spectrum.

IR Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretch (amine) |

| 3300-2500 | Strong, Very Broad | O-H stretch (carboxylic acid) |

| 1710-1680 | Strong | C=O stretch (carboxylic acid) |

| 1620-1580 | Medium | N-H bend (amine) |

| 1550-1500 | Strong | N-O asymmetric stretch (nitro) |

| 1370-1330 | Strong | N-O symmetric stretch (nitro) |

| 1300-1200 | Medium | C-O stretch (carboxylic acid) |

| 850-750 | Strong | C-H out-of-plane bend (aromatic) |

Interpretation of the Predicted IR Spectrum:

The predicted IR spectrum shows several characteristic absorption bands that correspond to the functional groups present in this compound. A broad absorption in the region of 3400-3200 cm⁻¹ is expected for the N-H stretching vibrations of the primary amine. An even broader and stronger absorption from 3300-2500 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, which is typically broadened due to hydrogen bonding. The strong absorption around 1700 cm⁻¹ is indicative of the C=O stretch of the carboxylic acid. The presence of the nitro group is confirmed by two strong absorptions: the asymmetric N-O stretch around 1530 cm⁻¹ and the symmetric N-O stretch around 1350 cm⁻¹. The N-H bending vibration of the amine is expected in the 1620-1580 cm⁻¹ region. Finally, the C-H out-of-plane bending vibrations for the substituted aromatic ring are expected in the fingerprint region, typically between 850 and 750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique suitable for polar molecules like amino acids, which minimizes fragmentation and typically shows the molecular ion peak.

Caption: Standard workflow for acquiring an ESI-MS spectrum.

Mass Spectrometry Data (Predicted)

| m/z | Ion |

| 197.05 | [M+H]⁺ |

| 195.04 | [M-H]⁻ |

| 151.05 | [M+H - HCOOH]⁺ |

| 150.05 | [M - COOH - H] |

Interpretation of the Predicted Mass Spectrum:

The molecular weight of this compound is 196.16 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 197.05. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of around 195.04. A common fragmentation pathway for amino acids is the loss of the carboxylic acid group as formic acid (HCOOH, 46.0055 g/mol ), which would result in a fragment ion at m/z 151.05. Another possible fragmentation is the loss of the carboxyl group, leading to an ion at m/z 150.05. The observation of the molecular ion peak is the most critical piece of information from a soft ionization mass spectrometry experiment as it confirms the molecular weight of the compound.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic data for this compound. By combining experimental ¹H NMR data with predicted ¹³C NMR, IR, and MS spectra, a detailed structural characterization of the molecule has been presented. The provided protocols and interpretations serve as a valuable resource for scientists working with this compound, enabling its unambiguous identification and quality control. The integration of multiple spectroscopic techniques, as detailed in this guide, represents a robust and self-validating system for the structural elucidation of complex organic molecules in the field of drug discovery and development.

References

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Available at: [Link]

-

Sample preparation for FT-IR. University of California, Los Angeles. Available at: [Link]

-

Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Association for Clinical Biochemistry and Laboratory Medicine. Available at: [Link]

-

3-Nitrophenylacetic acid. PubChem. Available at: [Link]

-

Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. Available at: [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

-

Infrared spectra of amino acids and their metal complexes. II.Geometrical isomerism in bis(amino acidato)copper(II) complexes. Journal of the American Chemical Society. Available at: [Link]

-

Computational studies on the IR and NMR spectra of 2-aminophenol. ResearchGate. Available at: [Link]

Sources

Solubility Profile of 2-amino-2-(3-nitrophenyl)acetic acid: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated solubility profile of 2-amino-2-(3-nitrophenyl)acetic acid, a crucial parameter for its evaluation in pharmaceutical research and development. In the absence of extensive published empirical data for this specific molecule, this document leverages established principles of physical chemistry and data from structurally analogous compounds to forecast its behavior in common laboratory solvents. Furthermore, this guide presents a robust, self-validating experimental protocol for the precise determination of its solubility, ensuring data integrity and reproducibility. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively assess the solubility of this compound.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility, the propensity of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API), adequate solubility is a prerequisite for absorption and subsequent systemic availability, directly influencing its therapeutic efficacy. Poor solubility can lead to erratic absorption, suboptimal drug exposure, and ultimately, the failure of promising drug candidates. Therefore, a thorough understanding and quantitative determination of a compound's solubility profile early in the drug discovery pipeline is paramount.

This guide focuses on this compound, a molecule of interest in medicinal chemistry. Its structure, featuring an amino acid backbone, a phenyl ring, and a nitro group, suggests a complex interplay of physicochemical properties that will govern its solubility. This document will first delve into the theoretical underpinnings of its expected solubility and then provide a detailed, field-proven experimental workflow for its empirical determination.

Predicted Physicochemical Properties and Solubility Profile

Molecular Structure and Functional Group Analysis

This compound is an alpha-amino acid. Its structure comprises:

-

An alpha-carbon bonded to an amino group (-NH2), a carboxylic acid group (-COOH), a hydrogen atom, and a 3-nitrophenyl side chain.

-

Amphoteric Nature: The presence of both a basic amino group and an acidic carboxylic acid group confers amphoteric properties. This means the molecule can exist as a zwitterion at its isoelectric point (pI), and as a cation in acidic conditions or an anion in basic conditions. This pH-dependent ionization is a primary determinant of its aqueous solubility.

-

Aromaticity and Polarity: The 3-nitrophenyl group introduces a significant hydrophobic character, which will influence its solubility in organic solvents. The nitro group is a strong electron-withdrawing group, which can impact the pKa of the aromatic ring protons, although its effect on the amino and carboxylic acid pKa values is likely modest.

Predicted Solubility Behavior

Based on the functional group analysis, the following solubility profile is anticipated:

-

Aqueous Solubility: The compound is expected to exhibit pH-dependent aqueous solubility. At its isoelectric point, where the net charge is zero, the solubility will likely be at its minimum. In acidic solutions (pH < pI), the amino group will be protonated (-NH3+), forming a salt and increasing solubility. In basic solutions (pH > pI), the carboxylic acid group will be deprotonated (-COO-), also forming a salt and enhancing solubility.[1]

-

Organic Solvent Solubility: The presence of the nitrophenyl ring suggests that solubility will be favored in polar aprotic solvents that can engage in dipole-dipole interactions. Solubility in polar protic solvents like alcohols is also expected, facilitated by hydrogen bonding with the amino and carboxyl groups. In nonpolar solvents, the solubility is predicted to be low due to the high polarity of the amino acid moiety.

A summary of predicted physicochemical properties based on related compounds is presented in Table 1.

| Property | Predicted Value/Behavior | Rationale and Supporting Evidence |

| Molecular Formula | C₈H₈N₂O₄ | Based on chemical structure. |

| Molecular Weight | 196.16 g/mol | Calculated from the molecular formula.[2] |

| Appearance | Likely a solid at room temperature | Similar to other amino acids and nitrophenylacetic acids.[3][4] |

| Aqueous Solubility | pH-dependent | Amphoteric nature of the amino acid. Solubility is expected to be lowest at the isoelectric point and increase in acidic and basic solutions.[1] |

| pKa (acidic) | ~2-3 | Typical range for the carboxylic acid group of an alpha-amino acid. |

| pKa (basic) | ~9-10 | Typical range for the amino group of an alpha-amino acid. |

| Predicted XLogP | -1.9 (for the 4-nitro isomer) | The negative value suggests a preference for hydrophilic environments, though the 3-nitro isomer's value may differ slightly.[2] |

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain accurate and reliable solubility data, a well-controlled experimental procedure is essential. The shake-flask method is the gold standard for determining equilibrium solubility and is recommended here.[5]

The Shake-Flask Method: Rationale and Overview

The shake-flask method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.[4][5] The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique. This method is considered trustworthy because it measures the thermodynamic equilibrium solubility.[5]

The experimental workflow is depicted in the following diagram:

Caption: Experimental workflow for the shake-flask solubility determination.

Detailed Step-by-Step Methodology

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), dichloromethane, hexane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Test Samples:

-

Add an excess amount of this compound to a series of vials. The excess should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

-

Accurately add a known volume of the desired solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant speed for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration remains constant.[5]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered samples and the standard solutions using a validated analytical method.

-

Analytical Methods for Quantification

The choice of analytical method depends on the solvent and the required sensitivity.

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its specificity and sensitivity. A reverse-phase C18 column is suitable for separating aromatic amino acids. Detection can be achieved using a UV detector, as the nitrophenyl group provides a strong chromophore.

-

UV-Vis Spectroscopy: This method is simpler and faster than HPLC but may be less specific. The concentration can be determined by measuring the absorbance at the wavelength of maximum absorption (λmax) of the nitrophenyl group and using a calibration curve. It is important to ensure that the solvent does not interfere with the absorbance measurement.

The relationship between these components is illustrated below:

Caption: Analytical methods for quantifying the solute concentration.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Tabulated Solubility Data

A table summarizing the solubility in various solvents at a specified temperature is highly recommended.

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water (pH 7.0) | Polar Protic | 25 | Experimental Value | Calculated Value |

| 0.1 M HCl (aq) | Polar Protic, Acidic | 25 | Experimental Value | Calculated Value |

| 0.1 M NaOH (aq) | Polar Protic, Basic | 25 | Experimental Value | Calculated Value |

| Methanol | Polar Protic | 25 | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | 25 | Experimental Value | Calculated Value |

| Acetone | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Acetonitrile | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| DMSO | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Dichloromethane | Nonpolar | 25 | Experimental Value | Calculated Value |

| Hexane | Nonpolar | 25 | Experimental Value | Calculated Value |

Interpretation of Results

The obtained solubility data should be analyzed in the context of the compound's structure and the properties of the solvents.

-

Aqueous Solubility vs. pH: A plot of solubility versus pH will be informative. The lowest solubility is expected at the isoelectric point, with significant increases at lower and higher pH values. This behavior is critical for understanding how the compound will dissolve in different physiological environments.

-

Solubility in Organic Solvents: The solubility in a range of organic solvents with varying polarities will provide insights into the intermolecular forces that govern solvation. High solubility in polar aprotic solvents like DMSO and acetone would be consistent with the polar nature of the molecule. Limited solubility in nonpolar solvents like hexane would confirm the dominance of the polar amino acid moiety.

Conclusion

While specific, publicly available solubility data for this compound is scarce, a comprehensive understanding of its solubility profile can be achieved through a combination of predictive analysis based on its chemical structure and rigorous experimental determination. This technical guide has outlined the expected solubility behavior of this compound and provided a detailed, self-validating protocol for its measurement using the reliable shake-flask method coupled with appropriate analytical techniques. The generation of accurate solubility data is a critical step in the drug development process, and the methodologies described herein will enable researchers to make informed decisions regarding the potential of this compound as a therapeutic candidate.

References

-

A Validated Method for the Simultaneous Measurement of Tryptophan, Kynurenine, Phenylalanine, and Tyrosine by High-Performance Liquid Chromatography–Ultraviolet/Fluorescence Detection in Human Plasma and Serum. ACS Omega. Available at: [Link].

-

(2-Nitrophenyl)acetic acid. Wikipedia. Available at: [Link].

-

3-Nitrophenylacetic acid. PubChem. Available at: [Link].

-

2-Amino-2-(4-nitrophenyl)acetic acid. PubChem. Available at: [Link].

-

Shake Flask Method Summary. BioAssay Systems. Available at: [Link].

-

Solubility of Organic Compounds. Chemistry LibreTexts. Available at: [Link].

-

2-Amino-2-(4-nitrophenyl)acetic acid | C8H8N2O4. PubChem. Available at: [Link].

-

Analysis of Amino Acids by HPLC. Agilent. Available at: [Link].

-

Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. Available at: [Link].

-

Protein Quantification by Derivatization-Free High-Performance Liquid Chromatography of Aromatic Amino Acids. PubMed. Available at: [Link].

-

UV-Visible Spectroscopy. Michigan State University Department of Chemistry. Available at: [Link].

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link].

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link].

-

The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Available at: [Link].

-

Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres. Available at: [Link].

Sources

- 1. 2-Amino-2-(4-nitrophenyl)acetic acid | C8H8N2O4 | CID 221192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 3. 3-ニトロフェニル酢酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 5. chemimpex.com [chemimpex.com]

The Synthesis, Biological Activity, and Therapeutic Potential of Nitrophenyl-Substituted Amino Acids: A Technical Guide for Drug Discovery Professionals

Abstract

Nitrophenyl-substituted amino acids represent a versatile and increasingly important class of molecules in drug discovery and chemical biology. The incorporation of a nitrophenyl group onto an amino acid scaffold can profoundly influence its biological activity, leading to a diverse range of pharmacological effects. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and potential therapeutic applications of these compounds. We will delve into the key chemical strategies for their preparation, elucidate the intricate ways they interact with biological systems, and present detailed protocols for their synthesis and analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of nitrophenyl-substituted amino acids in their research and development endeavors.

Introduction: The Significance of the Nitrophenyl Moiety in Amino Acid Chemistry

The introduction of a nitro group onto an aromatic ring can dramatically alter the electronic properties of a molecule, influencing its reactivity, binding affinity, and metabolic fate. When this functionality is combined with the inherent chirality and biological relevance of amino acids, the resulting nitrophenyl-substituted amino acids become powerful tools for probing and modulating biological processes. The nitro group, often considered a "pharmacophore" and a "toxicophore," can participate in various interactions, including hydrogen bonding and π-stacking, which can enhance binding to target proteins. Furthermore, the nitro group can undergo bioreduction in hypoxic environments, a characteristic that has been exploited in the design of hypoxia-activated prodrugs.[1] This guide will explore the multifaceted nature of these compounds, from their fundamental chemistry to their potential as therapeutic agents.

Synthesis of Nitrophenyl-Substituted Amino Acids

The synthesis of nitrophenyl-substituted amino acids can be broadly categorized into two main approaches: the nitration of a pre-existing amino acid and the coupling of a nitroaromatic compound with an amino acid or a precursor.

Direct Nitration of Aromatic Amino Acids

Direct nitration of aromatic amino acids, such as phenylalanine and tyrosine, offers a straightforward route to nitrophenyl-substituted derivatives. This typically involves the use of a nitrating agent, such as a mixture of concentrated nitric and sulfuric acids.

This protocol describes the nitration of L-phenylalanine to produce L-p-nitrophenylalanine.[2]

Materials:

-

L-Phenylalanine

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

-

Sodium Hydroxide (for neutralization)

-

Coil Reactor (or a round-bottom flask with controlled cooling)

Procedure:

-

Carefully add L-phenylalanine to a cooled mixture of concentrated sulfuric acid and concentrated nitric acid in a coil reactor or a well-chilled flask. The mixture is then allowed to react, with the reaction progress monitored by thin-layer chromatography (TLC).[2]

-

Upon completion, the reaction mixture is poured onto ice to precipitate the product.

-

The crude product is collected by filtration and washed with cold water.

-

The product is then purified by recrystallization from hot water after neutralization with a base like sodium hydroxide.

Causality Behind Experimental Choices:

-

The use of a coil reactor allows for continuous production and better control over the reaction temperature, which is crucial for minimizing side reactions.[2]

-

Pouring the reaction mixture onto ice serves to both quench the reaction and precipitate the product due to its lower solubility in cold water.

N-Arylation via Ullmann Condensation

The Ullmann condensation is a versatile copper-catalyzed reaction for the formation of carbon-nitrogen bonds, providing a powerful method for the synthesis of N-aryl amino acids.[1][3] This approach involves the coupling of an aryl halide with an amine in the presence of a copper catalyst.

This protocol outlines a general procedure for the Ullmann-type coupling of p-nitro-substituted aryl halides with glycine.[3]

Materials:

-

4-Halonitrobenzene (e.g., 4-iodonitrobenzene or 4-bromonitrobenzene)

-

Glycine

-

Copper(I) Iodide (CuI)

-

A ligand (e.g., L-proline or N,N-dimethylglycine)[4]

-

A base (e.g., Potassium Carbonate or Potassium Phosphate)

-

A high-boiling polar solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))

Procedure:

-

To a dry reaction vessel, add the 4-halonitrobenzene, glycine, copper(I) iodide, ligand, and base.

-

Add the solvent and heat the mixture to the required temperature (typically 80-150 °C), monitoring the reaction by TLC.

-

After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent.

-

The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Causality Behind Experimental Choices:

-

The use of a copper catalyst is essential for facilitating the carbon-nitrogen bond formation.[1]

-

The ligand helps to stabilize the copper catalyst and improve the reaction efficiency, allowing for lower reaction temperatures.[4]

-

A high-boiling polar solvent is necessary to achieve the required reaction temperatures and to dissolve the reactants.

Biological Activities and Mechanisms of Action

Nitrophenyl-substituted amino acids exhibit a wide spectrum of biological activities, including immunomodulatory, anticancer, antimicrobial, and neuroprotective effects. The underlying mechanisms are often linked to the unique properties of the nitrophenyl group.

Immunomodulatory Effects

The incorporation of a p-nitrophenylalanine (pNF) residue into a self-protein can break immune tolerance and elicit a robust T-cell-dependent antibody response.[5]

Mechanism of Action: The introduction of the p-nitrophenyl group creates a "neoepitope" that is recognized as foreign by the immune system.[6] This is attributed to the π-electron delocalization of the nitroaryl group and the ability of the nitro group to form strong hydrogen bonds, stacking, and van der Waals interactions, which can alter the peptide's interaction with the Major Histocompatibility Complex (MHC) and the T-cell receptor (TCR).[6][7] This leads to the activation of naive CD4+ T-cells and the subsequent production of antibodies against the modified protein.[1]

Diagram: Proposed Mechanism of p-Nitrophenylalanine-Induced Immune Activation

Caption: pNF-modified peptides are presented by APCs, leading to T-cell activation and antibody production.

Bioreduction and Cytotoxicity

The nitro group of nitrophenyl-substituted amino acids can be reduced by nitroreductase enzymes, which are often overexpressed in hypoxic tumor environments. This bioreduction can lead to the formation of cytotoxic species, forming the basis for the development of hypoxia-activated prodrugs.

Mechanism of Action: The reduction of the nitro group proceeds through a series of intermediates, including nitroso and hydroxylamine derivatives. These reactive species can covalently modify cellular macromolecules such as DNA and proteins, leading to cell death.

Diagram: Bioreductive Activation of a Nitrophenyl-Substituted Amino Acid

Caption: Enzymatic reduction of the nitro group generates cytotoxic intermediates.

Neuroprotective Potential

While direct evidence for the neurotrophic activity of simple nitrophenyl-substituted amino acids is still emerging, the modulation of pathways involved in neuroprotection is a promising area of investigation. For instance, halogenated derivatives of L-phenylalanine have shown neuroprotective effects by attenuating glutamatergic synaptic transmission.[8] Given the ability of the nitrophenyl group to modulate receptor interactions, it is plausible that nitrophenyl-substituted amino acids could interact with neuronal receptors, such as those for brain-derived neurotrophic factor (BDNF) or glutamate, to exert neuroprotective effects.

Experimental Protocols for Biological Evaluation

T-Cell Proliferation Assay

This assay is used to assess the ability of nitrophenyl-substituted peptides to stimulate T-cell proliferation.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors

-

Nitrophenyl-substituted peptide and control peptide

-

Antigen-presenting cells (APCs), such as dendritic cells (DCs)

-

CFSE (Carboxyfluorescein succinimidyl ester) staining solution

-

Cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum)

-

Flow cytometer

Procedure:

-

Isolate naive CD4+ T-cells from PBMCs.

-

Label the T-cells with CFSE.

-

Co-culture the CFSE-labeled T-cells with autologous DCs that have been pulsed with the nitrophenyl-substituted peptide or a control peptide.

-

Incubate the co-culture for 5-7 days.

-

Analyze T-cell proliferation by flow cytometry, measuring the dilution of CFSE fluorescence in dividing cells.[1]

Causality Behind Experimental Choices:

-

CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of cell proliferation.

-

The co-culture with APCs is necessary for the presentation of the peptide antigen to the T-cells.

In Vitro Cytotoxicity Assay

This assay determines the cytotoxic potential of nitrophenyl-substituted amino acids, particularly under hypoxic conditions.

Materials:

-

Cancer cell line (e.g., a cell line known to overexpress nitroreductases)

-

Nitrophenyl-substituted amino acid

-

Cell culture medium

-

Hypoxia chamber or a chemical inducer of hypoxia (e.g., cobalt chloride)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

Plate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Expose the cells to varying concentrations of the nitrophenyl-substituted amino acid under both normoxic and hypoxic conditions for 24-72 hours.

-

Add the MTT reagent to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a suitable solvent.

-

Measure the absorbance at the appropriate wavelength using a plate reader to determine cell viability.

Causality Behind Experimental Choices:

-

The use of both normoxic and hypoxic conditions allows for the assessment of hypoxia-selective cytotoxicity.

-

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Analytical Methodologies

Accurate and sensitive analytical methods are crucial for the characterization and quantification of nitrophenyl-substituted amino acids in various matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantitative analysis of amino acids in biological fluids due to its high sensitivity and selectivity.[9][10]

Sample Preparation for Plasma Analysis:

-

Protein precipitation: Add a precipitating agent (e.g., acetonitrile or methanol containing an internal standard) to the plasma sample.

-

Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

-

Supernatant transfer: Transfer the supernatant to a clean tube for analysis.

LC-MS/MS Parameters:

-

Chromatography: Reversed-phase or mixed-mode chromatography is typically used for the separation of amino acids.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.

-

Mass Spectrometry: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity for quantification.

Fragmentation of Nitrophenyl-Substituted Amino Acids: The fragmentation pattern of nitrophenyl-substituted amino acids in MS/MS is influenced by the nature of the amino acid and the position of the nitro group. Common fragmentation pathways include the loss of the carboxyl group, the amino group, and fragmentation of the amino acid side chain. For proline-containing peptides, a characteristic fragmentation N-terminal to the proline residue is often observed.[11][12]

Table 1: Common Mass Spectrometry Transitions for Amino Acid Analysis

| Amino Acid | Precursor Ion (m/z) | Product Ion (m/z) |

| Phenylalanine | 166.1 | 120.1 |

| Tyrosine | 182.1 | 136.1 |

| Tryptophan | 205.1 | 188.1 |

| p-Nitrophenylalanine | 211.1 | 165.1 (loss of NO2) |